ethyl 2-{4-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate
Description
Ethyl 2-{4-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate is a benzoxazine derivative characterized by a 3,4-dihydro-2H-1,4-benzoxazine core substituted with a 3-(trifluoromethyl)benzoyl group at the 4-position and an ethyl acetate moiety at the 3-position. Its molecular formula is C₁₉H₁₈F₃NO₄, with a molecular weight of 393.35 g/mol (estimated from analogous compounds). The compound is synthesized via regioselective formylation or benzoylation of ethyl 3,4-dihydro-2H-1,4-benzoxazine precursors, often employing aluminum trichloride or similar catalysts .
Properties
IUPAC Name |
ethyl 2-[4-[3-(trifluoromethyl)benzoyl]-2,3-dihydro-1,4-benzoxazin-3-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3NO4/c1-2-27-18(25)11-15-12-28-17-9-4-3-8-16(17)24(15)19(26)13-6-5-7-14(10-13)20(21,22)23/h3-10,15H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQJLTSQVOMCSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1COC2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that many compounds containing the trifluoromethyl group have been approved by the fda for various therapeutic uses. Additionally, indole derivatives, which share a similar structure with the compound , have been found to bind with high affinity to multiple receptors.
Mode of Action
It is known that the mechanism of many trifluoromethyl-containing compounds is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently allows for nucleophilic substitution by a fluoride.
Biochemical Pathways
Indole derivatives, which share a similar structure with the compound , are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biological Activity
Ethyl 2-{4-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate, with the CAS number 439112-05-7, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, drawing insights from various studies and research findings.
- Molecular Formula : C20H18F3NO4
- Molecular Weight : 393.36 g/mol
- Structure : The compound features a benzoxazine core with a trifluoromethyl group, which is known to enhance biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to this compound. For instance, derivatives of similar structures have shown effectiveness against various pathogens:
Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Research indicates that related compounds exhibit inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in treating neurodegenerative diseases:
| Compound Type | AChE IC50 (µM) | BuChE IC50 (µM) |
|---|---|---|
| Trifluoromethyl derivatives | 27.04 - 106.75 | 58.01 - 277.48 |
| Rivastigmine (control) | 38.40 | - |
These findings suggest that this compound may possess comparable or superior inhibitory activity compared to established drugs like rivastigmine .
Cytotoxicity and Safety Profile
In vitro studies have assessed the cytotoxic effects of related compounds on eukaryotic cell lines such as HepG2 and MonoMac6. The results indicated that these compounds generally avoided cytostatic properties, suggesting a favorable safety profile for further development .
Study on Antimycobacterial Activity
A study focusing on hydrazine derivatives showed that certain analogues of this compound exhibited promising antimycobacterial activity against both Mycobacterium tuberculosis and non-tuberculous mycobacteria. The most active compounds demonstrated MIC values significantly lower than those of traditional antimycobacterial agents .
Enzyme Inhibition Research
Another investigation into the inhibition of AChE and BuChE by similar benzoxazine derivatives revealed that some compounds had IC50 values that were lower than those of standard treatments. This positions this compound as a potential candidate for further exploration in neuropharmacology .
Comparison with Similar Compounds
Substituent Effects on the Benzoyl Group
The benzoxazine scaffold allows for diverse substitutions on the benzoyl ring. Key analogues and their properties are summarized below:
Key Observations:
- Nitro groups (3-NO₂) may increase oxidative instability compared to CF₃ .
- Halogen Substituents: Bromine (4-Br) and chlorine (4-Cl) introduce steric hindrance and moderate electron withdrawal, which can influence binding interactions in biological systems . Fluorine (4-F) offers a balance of electronegativity and minimal steric impact, often improving pharmacokinetic properties .
- Ester Group Variation: Ethyl esters generally exhibit higher lipophilicity than methyl esters, affecting solubility and membrane permeability. For example, the ethyl ester in the target compound may enhance bioavailability compared to methyl analogues .
Structural and Analytical Characterization
Q & A
Basic Research Questions
Q. What are the common synthetic routes for ethyl 2-{4-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2H-1,4-benzoxazin-3-yl}acetate, and how do reaction conditions influence yield?
- Methodological Answer :
- Cyclocondensation : Reacting intermediates like benzoylisothiocyanate with thiophene derivatives in 1,4-dioxane under reflux, followed by purification (e.g., 12-hour stirring at room temperature) .
- Intermediate Coupling : Using 3-(trifluoromethyl)benzoyl chloride with benzoxazine precursors in ethanol or THF, catalyzed by glacial acetic acid or Lewis acids .
- Optimization Factors : Solvent polarity (e.g., ethanol vs. dioxane), temperature (reflux vs. room temperature), and stoichiometric ratios significantly impact yield. For example, excess benzoyl chloride derivatives can improve acylation efficiency .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR/IR : Confirm functional groups (e.g., ester carbonyl at ~1700 cm⁻¹ in IR; trifluoromethyl signals in ¹⁹F NMR) .
- X-ray Crystallography : Resolve stereochemistry and crystal packing, as demonstrated for analogous benzoxazine derivatives .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. How is this compound screened for biological activity in preclinical studies?
- Methodological Answer :
- Antimicrobial Assays : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations optimize synthesis or predict bioactivity?
- Methodological Answer :
- Reaction Path Search : Tools like the ICReDD framework combine quantum mechanics (e.g., DFT) and machine learning to model reaction pathways, reducing trial-and-error experimentation .
- Docking Studies : Predict binding affinity to targets (e.g., kinases) using AutoDock Vina or Schrödinger Suite, guiding SAR modifications .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Orthogonal Assays : Validate antimicrobial activity with both agar diffusion and broth microdilution to rule out false positives .
- SAR Analysis : Systematically modify substituents (e.g., trifluoromethyl position) to isolate structural contributors to activity .
- Metabolic Stability Testing : Use liver microsomes to assess whether discrepancies arise from compound degradation in vitro vs. in vivo .
Q. How can reactor design enhance scalability of multi-step syntheses for this compound?
- Methodological Answer :
- Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., acylation), reducing side reactions .
- Membrane Separation : Integrate in-line purification to isolate intermediates, minimizing manual handling .
Q. What experimental approaches elucidate the pharmacokinetic profile, such as metabolic stability or tissue distribution?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes and quantify parent compound degradation via LC-MS/MS .
- Radiolabeling : Synthesize a ¹⁴C-labeled analog to track tissue distribution in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
